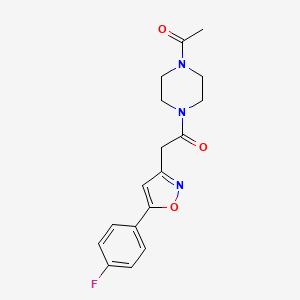

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-12(22)20-6-8-21(9-7-20)17(23)11-15-10-16(24-19-15)13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJFJKLNTBDRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: This can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: As a candidate for drug development, particularly for conditions involving the central nervous system.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Potential mechanisms might include:

Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.

Enzyme Inhibition: The compound might inhibit the activity of specific enzymes, affecting metabolic pathways.

Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

1-(4-Acetylpiperazin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but lacks the fluorine atom.

1-(4-Methylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone: Similar structure but has a methyl group instead of an acetyl group.

Uniqueness

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is unique due to the presence of both the acetyl group and the fluorophenyl group, which can confer specific chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets.

Biological Activity

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic organic compound notable for its potential biological activity. It features a piperazine ring, an isoxazole moiety, and a fluorophenyl group, which contribute to its unique properties. This compound has been investigated for various biological effects, including its role as a therapeutic agent in the treatment of central nervous system disorders.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-acetylpiperazin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |

| Molecular Formula | C17H18FN3O3 |

| Molecular Weight | 345.34 g/mol |

| LogP | 0.79 |

| Polar Surface Area (Ų) | 53 |

The biological activity of 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is primarily attributed to its interaction with various biological targets:

1. Receptor Binding: The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter activity. This could potentially lead to therapeutic effects in conditions such as anxiety and depression.

2. Enzyme Inhibition: There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

3. Signal Transduction Interference: The compound might affect intracellular signaling pathways, altering cellular responses and contributing to its biological effects.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Antidepressant Activity: In animal models, compounds similar to 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone have shown promising antidepressant-like effects in behavioral tests, indicating potential for treating mood disorders.

- Anticancer Properties: Preliminary research suggests that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Study on Neuroprotective Effects: A study evaluated the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in rodents .

- Cancer Cell Line Testing: In vitro studies demonstrated that 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone exhibited significant cytotoxicity against HT-29 and TK-10 cancer cell lines, with IC50 values indicating potent activity .

Q & A

(Basic) What are the critical steps and analytical techniques for synthesizing 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions to connect the acetylpiperazine and fluorophenyl-isoxazole moieties under controlled temperature (e.g., 60–80°C) and inert atmospheres.

- Catalyst optimization : Use of palladium-based catalysts for cross-coupling or acid/base catalysts for condensation steps to improve yields .

- Purification : Column chromatography or recrystallization to isolate intermediates.

Analytical validation : - HPLC for monitoring reaction progress (e.g., retention time ~12–15 min under C18 reverse-phase conditions).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, with characteristic peaks for the acetyl group (~2.1 ppm, singlet) and fluorophenyl protons (7.2–7.8 ppm) .

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Answer:

Contradictions often arise from assay-specific variables. A systematic approach includes:

- Dose-response validation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target specificity assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., kinase inhibition assays if targeting inflammatory pathways) .

- Meta-analysis : Compare physicochemical properties (logP, solubility) with structurally analogous compounds to contextualize activity discrepancies .

Example : If one study reports anti-inflammatory activity (IC50 = 5 µM) but another shows no effect, validate using primary immune cells versus immortalized lines to rule out cell-type dependencies .

(Basic) What spectroscopic and computational methods are recommended for characterizing this compound’s stability?

Answer:

- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., onset at ~180°C) .

- Photostability : Expose the compound to UV light (254 nm) and monitor degradation via LC-MS, noting fragments like 4-fluorobenzoic acid (~m/z 139) .

- Computational modeling : Use DFT calculations to predict reactive sites (e.g., acetylpiperazine hydrolysis susceptibility) and correlate with experimental stability data .

(Advanced) How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacokinetic properties?

Answer:

Key parameters :

- Lipophilicity : Introduce substituents (e.g., methyl groups) to the piperazine ring to modulate logP (target range: 2–3 for blood-brain barrier penetration) .

- Metabolic stability : Replace the acetyl group with a tert-butyl carbamate to reduce CYP3A4-mediated oxidation. Validate using liver microsome assays (e.g., % remaining after 60 min) .

Experimental workflow :

Synthesize 10–15 analogs with systematic substitutions.

Screen for solubility (shake-flask method) and plasma protein binding (equilibrium dialysis).

Prioritize candidates with >50% oral bioavailability in rodent models .

(Basic) What are the standard protocols for validating purity in preclinical batches?

Answer:

- HPLC-UV/ELS detection : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase. Purity criteria: ≥95% by area under the curve (AUC) .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C: 62.1%, H: 5.2%, N: 12.3%) .

- Residual solvent testing : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for DMSO) .

(Advanced) How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., liver/brain ratios) to identify bioavailability bottlenecks.

- Metabolite identification : Use high-resolution LC-MS to detect inactive or toxic metabolites (e.g., glucuronide conjugates) that explain reduced in vivo efficacy .

- Tumor microenvironment models : Test the compound in 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation category 2) .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders (respiratory hazard category 3) .

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) What strategies can enhance the compound’s selectivity for a target kinase over off-target isoforms?

Answer:

- Crystallography : Resolve the co-crystal structure with the target kinase (e.g., PDB ID) to identify key binding residues.

- Alchemical free-energy calculations : Predict binding affinities for isoforms (e.g., JAK2 vs. JAK3) and design steric hindrance via bulkier substituents .

- Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify off-target hits (e.g., <30% inhibition for non-targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.